molecular formula C6H12FNO B2825948 6-Fluoro-6-methyl-1,4-oxazepane CAS No. 1783509-43-2

6-Fluoro-6-methyl-1,4-oxazepane

Cat. No.: B2825948
CAS No.: 1783509-43-2
M. Wt: 133.166
InChI Key: OLRSBCAZNRXORK-UHFFFAOYSA-N
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Description

6-Fluoro-6-methyl-1,4-oxazepane is a chemical compound with the molecular formula C6H12FNO and a molecular weight of 133.17 g/mol . It belongs to the class of oxazepanes, which are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-6-methyl-1,4-oxazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 6-fluoro-6-methylhexan-1-amine with ethylene oxide under basic conditions to form the oxazepane ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-6-methyl-1,4-oxazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-6-methyl-1,4-oxazepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-6-methyl-1,4-oxazepane depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability . The exact molecular targets and pathways involved would vary based on the specific application and the structure of the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-6-methyl-1,4-oxazepane is unique due to the presence of both fluorine and methyl substituents, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the methyl group can affect its steric interactions .

Properties

IUPAC Name

6-fluoro-6-methyl-1,4-oxazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO/c1-6(7)4-8-2-3-9-5-6/h8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRSBCAZNRXORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCOC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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